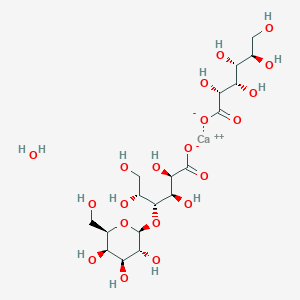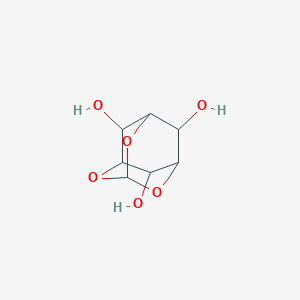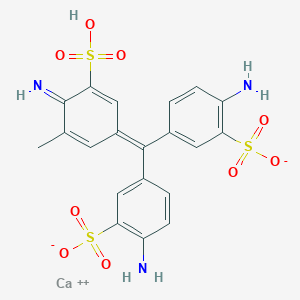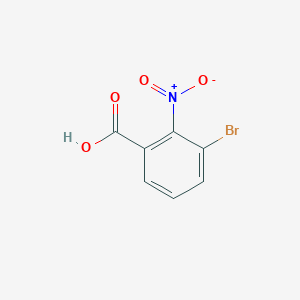
Calcium glubionate
Übersicht
Beschreibung
Calcium Glubionate is a calcium salt used as a mineral supplement to prevent or treat low blood calcium levels in people who do not get enough calcium from their diets . It is used to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .
Molecular Structure Analysis
The molecular formula of Calcium Glubionate is C18H32CaO19 . The average mass is 592.513 Da and the monoisotopic mass is 592.116394 Da . It has 9 defined stereocentres .Physical And Chemical Properties Analysis
Calcium Glubionate is a white or almost white crystalline powder . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .Wissenschaftliche Forschungsanwendungen
Treatment of Hypocalcemia
Calcium glubionate is often used in the treatment of hypocalcemia, a condition characterized by low levels of calcium in the blood . Calcium is essential for the proper functioning of the nervous, muscular, and skeletal systems .
Management of Hyperkalemia
Hyperkalemia, a condition characterized by high levels of potassium in the blood, can also be managed using calcium glubionate . It helps to stabilize the heart muscles and prevent irregular heart rhythms caused by high potassium levels .
Lead Poisoning Treatment
Calcium glubionate can be used as an adjunct in the treatment of lead poisoning . It works by binding to lead in the body, which helps to reduce the amount of lead absorbed by the body’s tissues .
Treatment of Osteoporosis
Osteoporosis, a condition that weakens bones and makes them more prone to fractures, can be treated with calcium glubionate . It helps to maintain bone density and strength, thereby reducing the risk of fractures .
Management of Osteomalacia/Rickets
Calcium glubionate is used to treat osteomalacia in adults and rickets in children, conditions characterized by softening and weakening of the bones . It helps to promote the mineralization of bone, thereby improving bone strength .
Treatment of Hypoparathyroidism
Hypoparathyroidism, a condition characterized by decreased activity of the parathyroid gland, can be managed using calcium glubionate . It helps to maintain normal calcium levels in the body, which is crucial for the proper functioning of the parathyroid gland .
Management of Latent Tetany
Latent tetany, a muscle disease characterized by intermittent muscular spasms, can be treated with calcium glubionate . It helps to regulate muscle contractions and prevent spasms .
Adjunct in the Treatment of Exudative Skin Conditions
Calcium glubionate can be used as an adjunct in the treatment of exudative skin conditions . It helps to promote the healing of the skin and reduce inflammation .
Wirkmechanismus
Target of Action
Calcium glubionate is a mineral supplement that primarily targets the nervous, muscular, and skeletal systems .
Mode of Action
Calcium glubionate acts by maintaining cell membrane and capillary permeability . It serves as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .
Biochemical Pathways
It is involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .
Pharmacokinetics
The absorption of calcium glubionate is minimal unless taken in chronic, high doses . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . The distribution of calcium is primarily in bones and teeth . Calcium is excreted primarily through feces (as unabsorbed calcium) and urine .
Result of Action
The action of calcium glubionate results in the maintenance of normal nerve, muscle, and cardiac function . It helps to prevent conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .
Action Environment
The action of calcium glubionate can be influenced by various environmental factors. Physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the bioavailability of calcium . The calcium supply in the body is genetically conditioned and specific to each person, but its qualitative and quantitative composition can be modified by external factors .
Safety and Hazards
When handling Calcium Glubionate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRXSXDSNLJCRS-NLOQLBMISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34CaO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905138 | |
| Record name | Calcium glubionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium glubionate | |
CAS RN |
12569-38-9 | |
| Record name | Calcium glubionate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012569389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glubionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)



